Product packaging for NO-budesonide(Cat. No.:CAS No. 571186-52-2)

NO-budesonide

カタログ番号: B10858111
CAS番号: 571186-52-2
分子量: 609.7 g/mol
InChIキー: SYBXBIHWNMPDPT-PBCNJCODSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

NO-budesonide is a chemical derivative of the potent glucocorticoid budesonide, intended for research applications in laboratory settings. Budesonide is a well-characterized corticosteroid that functions as a potent anti-inflammatory agent by activating glucocorticoid receptors (GR) . Upon cellular binding, the budesonide-GR complex translocates to the nucleus, where it modulates gene expression by inhibiting the production of pro-inflammatory cytokines and mediators such as leukotrienes and prostaglandins . This mechanism underpins its extensive study in models of inflammatory diseases. Budesonide is noted for its high topical potency and significant first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, which minimizes systemic exposure and is a key point of investigation for related compounds . Research into budesonide has established its value across several areas. It is extensively used in studies of respiratory inflammation, including asthma and COPD models, where its anti-inflammatory effects on airway hyperresponsiveness and mucosal inflammation are examined . In gastrointestinal research, its targeted-release formulations are utilized in models of inflammatory bowel disease, such as Crohn's disease and ulcerative colitis, as well as in microscopic colitis . Furthermore, its applications extend to research in allergic rhinitis and eosinophilic esophagitis . The "NO-" derivative may be of particular interest for investigating novel targeted delivery systems or synergistic pharmacological effects in preclinical research. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H39NO10 B10858111 NO-budesonide CAS No. 571186-52-2

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

571186-52-2

分子式

C33H39NO10

分子量

609.7 g/mol

IUPAC名

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate

InChI

InChI=1S/C33H39NO10/c1-4-5-28-43-27-15-24-23-11-10-21-14-22(35)12-13-31(21,2)29(23)25(36)16-32(24,3)33(27,44-28)26(37)18-41-30(38)20-8-6-19(7-9-20)17-42-34(39)40/h6-9,12-14,23-25,27-29,36H,4-5,10-11,15-18H2,1-3H3/t23-,24-,25-,27+,28?,29+,31-,32-,33+/m0/s1

InChIキー

SYBXBIHWNMPDPT-PBCNJCODSA-N

異性体SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C6=CC=C(C=C6)CO[N+](=O)[O-])C)O)C

正規SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C6=CC=C(C=C6)CO[N+](=O)[O-])C)O)C

製品の起源

United States

Chemical Synthesis and Structural Engineering of No Budesonide Analogues

Strategies for Integrating Nitric Oxide-Releasing Moieties onto Steroid Scaffolds

Several chemical strategies are employed to link NO-releasing functionalities to steroid structures. These methods are designed to ensure stability of the conjugate while allowing for controlled release of NO under physiological conditions.

Ester-Linked NO-Donors

Ester linkages are commonly utilized to connect NO-donating groups to the hydroxyl functionalities present in steroid molecules, such as the C-21 hydroxyl group of budesonide (B1683875). This approach involves the esterification of the steroid's hydroxyl group with a molecule containing a nitric oxide-releasing moiety. For instance, nitrooxyalkyl derivatives or nitrooxymethylbenzoate derivatives have been synthesized by esterifying the C-21 hydroxyl group of prednisolone (B192156) with various linkers, including alkyl chains and aromatic linkers acs.org. These ester-based conjugates are designed to be stable under normal storage conditions but can release NO upon hydrolysis or enzymatic cleavage.

Other Linkage Chemistries (e.g., N-alkoxydiazene N-oxide groups)

Beyond ester linkages, other chemical strategies are explored for attaching NO-releasing groups. One such approach involves the use of N-alkoxydiazene N-oxide groups. Research has shown that the reaction of N-chlorocarbonylmethyl-N'-methoxydiazene N-oxide with the hydroxyl groups of various steroids can yield new potential nitric oxide generators researchgate.netresearchgate.net. These compounds incorporate the N'-alkoxydiazene N-oxide functionality at different positions of the steroid skeleton, offering an alternative to ester-based NO donors. These linkages can provide different release kinetics and stability profiles compared to ester-linked systems acs.org.

Synthetic Pathways and Methodologies for NO-Budesonide Production

The production of this compound involves specific synthetic routes that are optimized for yield, purity, and efficiency.

Reaction Conditions and Catalysis

The synthesis of budesonide itself, the precursor for this compound, typically involves the reaction of 16α-hydroxy prednisolone (16-HPS) with n-butyraldehyde nih.govgoogle.comwikipedia.org. Various catalysts and solvents have been employed, including perchloric acid in 1,4-dioxane (B91453) nih.gov, or p-toluenesulfonic acid and benzenesulfonic acid in different solvents and at varying temperatures nih.gov. For example, reactions can be carried out in solvents like methanol, ethanol, chloroform, or dichloromethane, with acid catalysts such as sulfuric acid or p-methylbenzenesulfonic acid google.com. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and desired stereochemical outcomes nih.govgoogle.com.

The integration of the NO-releasing moiety onto the budesonide scaffold would involve subsequent reaction steps, likely targeting specific functional groups on the budesonide molecule, such as the hydroxyl groups. For instance, esterification reactions at the C-21 hydroxyl group are common for introducing NO-releasing functionalities acs.org.

Purification and Isolation Techniques

Following synthesis, rigorous purification and isolation techniques are essential to obtain pure this compound and its analogues. Common methods include:

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC), including reversed-phase HPLC using columns like Luna™ C18(2) or Luna Omega C18, are vital for separating budesonide epimers and potential impurities scirp.orgphenomenex.com. Column chromatography is also employed for purification acs.orgresearchgate.net.

Crystallization: This technique is used to isolate and purify solid products, often after chromatographic separation.

Filtration: Used to collect precipitated crude products or remove solid impurities.

Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the target compounds from reaction mixtures or biological samples researchgate.net.

Characterization of this compound Stereochemistry and Isomeric Forms

The structural integrity and stereochemistry of this compound and its analogues are confirmed using a range of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the structure, confirming the presence of specific functional groups, and verifying the linkage of the NO-releasing moiety to the steroid scaffold researchgate.netscirp.orgresearchgate.net. NMR can also help in identifying and quantifying different stereoisomers.

Mass Spectrometry (MS): Techniques like LC-MS/MS are used to determine the molecular weight and fragmentation patterns, providing further structural confirmation and identifying impurities scirp.orgresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (O-H) stretching vibrations nih.gov.

X-ray Diffraction: While not always performed for every derivative, X-ray crystallography can provide definitive structural information, including stereochemistry acs.org.

High-Performance Thin-Layer Chromatography (HPTLC): Used for the separation and quantification of budesonide isomers researchgate.net.

Budesonide itself exists as a mixture of epimers, primarily at the C-22 position (22R and 22S) google.comwikipedia.orgnih.gov. The synthetic process and subsequent purification steps are critical for controlling the ratio of these epimers, as the 22R epimer is generally considered to have higher anti-inflammatory activity google.com. Characterization methods must be capable of distinguishing and quantifying these isomeric forms in the final this compound product.

Molecular and Cellular Mechanisms of Action of No Budesonide

Glucocorticoid Receptor-Mediated Genomic Pathways

The budesonide (B1683875) component of NO-budesonide exerts its effects primarily through genomic mechanisms, which involve binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes central to the inflammatory process. This modulation occurs via two main pathways: transactivation and transrepression.

The activated glucocorticoid receptor can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This interaction, known as transactivation, enhances the transcription of genes that encode for anti-inflammatory proteins. Inhaled budesonide has been shown to significantly increase the mRNA expression of multiple genes with anti-inflammatory or regulatory functions in the airways. nih.govnih.gov

Key anti-inflammatory genes upregulated by the budesonide-activated GR include:

TSC22D3 (GILZ): Glucocorticoid-induced leucine (B10760876) zipper is a protein that interferes with pro-inflammatory signaling pathways, such as those mediated by NF-κB and AP-1. nih.govnih.gov

DUSP1 (MKP-1): Dual-specificity phosphatase 1 is an enzyme that deactivates mitogen-activated protein kinases (MAPKs), which are critical components of inflammatory signaling cascades. nih.gov

NFKBIA (IκBα): Nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha, is a key inhibitor of the NF-κB transcription factor. nih.gov

FKBP5: This protein is involved in a negative feedback loop that regulates GR sensitivity and function. nih.gov

The induction of these and other regulatory proteins is a cornerstone of the anti-inflammatory effect of corticosteroids, contributing to the resolution of inflammation. nih.gov

Table 1: Key Anti-inflammatory and Regulatory Genes Upregulated by Budesonide

Gene Symbol Protein Name/Alias Function in Anti-inflammatory Pathway
TSC22D3 Glucocorticoid-Induced Leucine Zipper (GILZ) Inhibits NF-κB and AP-1 signaling pathways.
DUSP1 Dual-Specificity Phosphatase-1 (MKP-1) Deactivates MAP kinases, reducing inflammatory signaling.
NFKBIA Inhibitor of NF-κB Alpha (IκBα) Sequesters and inhibits the pro-inflammatory transcription factor NF-κB.
ZFP36 Tristetraprolin (TTP) Promotes the degradation of mRNA of pro-inflammatory cytokines like TNF-α.
RGS2 Regulator of G-protein Signaling 2 Acts as a bronchoprotective agent. nih.gov
CDKN1C Cyclin Dependent Kinase Inhibitor 1C (p57Kip2) Cell-cycle inhibitor that may reduce Jun N-terminal kinase (JNK) activity. nih.gov

| FKBP5 | FK506-Binding Protein 51 (FKBP51) | Regulates glucocorticoid receptor sensitivity and provides feedback control. nih.govnih.gov |

Perhaps the most critical anti-inflammatory action of glucocorticoids is the repression of pro-inflammatory gene expression, a process known as transrepression. youtube.comnih.gov This mechanism does not typically involve the GR binding directly to DNA. Instead, the activated GR interacts with and inhibits the function of pro-inflammatory transcription factors, preventing them from switching on genes that code for cytokines, chemokines, adhesion molecules, and inflammatory enzymes. nih.gov

The primary targets for transrepression are:

Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation, NF-κB controls the expression of numerous mediators of the immune response. The budesonide-activated GR can inhibit NF-κB activity, thereby reducing the production of inflammatory molecules. nih.govnih.gov

Activator Protein-1 (AP-1): Another key transcription factor involved in cellular responses to stress and inflammation. GR can interfere with AP-1-mediated gene transcription, further dampening the inflammatory cascade. nih.govnih.gov

By preventing these transcription factors from binding to their target DNA sequences, the budesonide moiety effectively shuts down the coordinated expression of a multitude of pro-inflammatory genes. nih.gov This broad suppression of inflammatory gene networks is central to its therapeutic efficacy. youtube.com

Table 2: Pro-inflammatory Factors and Pathways Targeted by Budesonide-Mediated Transrepression

Target Factor/Pathway Mechanism of Repression Downstream Effect
NF-κB The activated GR physically interacts with NF-κB subunits, preventing their transcriptional activity. Decreased expression of inflammatory cytokines (e.g., IL-1β, TNF-α), chemokines, and adhesion molecules.
AP-1 The activated GR interferes with the function of AP-1 components (e.g., c-Jun, c-Fos). Reduced expression of genes involved in inflammation, cell proliferation, and matrix degradation.

Nitric Oxide-Dependent Signaling Cascades

The nitric oxide (NO) moiety of this compound is enzymatically cleaved in vivo, releasing NO locally. This free NO can then participate in a range of signaling pathways that are largely independent of the GR and complement the actions of budesonide.

One of the primary and best-characterized signaling pathways for nitric oxide is the activation of soluble guanylate cyclase (sGC). researchgate.net

Activation of sGC: Once released, NO diffuses into target cells, such as vascular smooth muscle cells, and binds to the heme group of sGC. youtube.com

cGMP Production: This binding activates the enzyme, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). researchgate.netplos.org

Downstream Effects: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG). nih.govyoutube.com PKG, in turn, phosphorylates various downstream targets, leading to a variety of physiological effects, including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation. researchgate.net This pathway is crucial for regulating vascular tone and blood flow.

Beyond the cGMP pathway, nitric oxide can directly modify protein function through a post-translational modification called S-nitrosylation. nih.govnih.gov This process involves the covalent attachment of an NO group to the thiol side chain of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). nih.gov

S-nitrosylation is a highly specific and reversible modification that can alter a protein's structure, function, activity, and interactions with other proteins. mdpi.com This redox-based signaling mechanism can influence a vast array of cellular processes. For instance, S-nitrosylation can inhibit the activity of certain enzymes involved in inflammation and apoptosis. The formation of SNOs is a key mechanism for transferring NO-mediated signals throughout the cell and can provide protection against oxidative and nitrosative stress. nih.govnih.gov

The local release of nitric oxide can have a complex interaction with reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻). While budesonide itself has been shown not to directly down-regulate the production of ROS like hydrogen peroxide (H₂O₂) from eosinophils, the NO component introduces a different dynamic. nih.gov

Nitric oxide can react rapidly with superoxide to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant. While this reaction can consume superoxide, which is damaging, the resulting peroxynitrite can itself contribute to cellular damage and nitrosative stress by nitrating tyrosine residues on proteins. However, under physiological conditions, S-nitrosylation can serve as a protective mechanism, preventing critical protein thiols from irreversible oxidative damage. nih.gov The balance between NO and ROS concentrations is therefore critical in determining whether the net effect is protective or contributes to nitrosative stress.

Combined and Synergistic Molecular Effects of Glucocorticoid and Nitric Oxide Moieties

This compound, a nitric oxide (NO)-donating derivative of the glucocorticoid budesonide, demonstrates enhanced anti-inflammatory effects that can be attributed to the combined and synergistic actions of its two constituent moieties. The addition of an NO-donating group to the budesonide structure results in a molecule with a broader and more potent activity profile than budesonide alone. nih.gov

Research on lipopolysaccharide (LPS)-induced airway inflammation in animal models highlights this synergy. In a comparative study, the effects of inhaled this compound (referred to as NCX 1020) were contrasted with those of budesonide. While budesonide alone had a limited effect on the influx of inflammatory cells, this compound demonstrated a significantly greater anti-inflammatory capacity. nih.gov Specifically, this compound was effective in blocking airway hyperreactivity (AHR) and reducing the levels of neutrophils and the enzyme myeloperoxidase (MPO) at both 1 and 24 hours post-LPS challenge. Budesonide, at a molar equivalent concentration, did not produce these effects. nih.gov

The study concluded that the co-administration of nitric oxide and a corticosteroid, either as the single molecule this compound or as a combination of budesonide with an NO donor, produces an additive effect against LPS-induced inflammatory responses. nih.gov This suggests that the NO moiety contributes distinct and complementary actions to the classical glucocorticoid effects of the parent molecule, leading to a more comprehensive suppression of the inflammatory cascade. nih.gov

Comparative Effects of Inhaled Budesonide vs. This compound (NCX 1020) on LPS-Induced Airway Inflammation nih.gov
ParameterEffect of BudesonideEffect of this compound (NCX 1020)
Airway Hyperreactivity (AHR)No significant effectBlocked AHR
Neutrophil Influx (1h & 24h)No significant reductionSignificantly reduced
Eosinophil Influx (24h)ReducedNot specified
Myeloperoxidase (MPO) Levels (1h & 24h)No significant reductionSignificantly reduced
NO Metabolite Levels in BALFNo significant changeRaised at 1h, Reduced at 24h

Cellular Targets and Pathways Beyond Traditional Glucocorticoid Action

The molecular design of this compound, which combines a glucocorticoid with a nitric oxide-releasing moiety, allows it to engage cellular targets and pathways that are beyond the scope of traditional glucocorticoid action. The nitric oxide component introduces distinct pharmacological activities that complement and enhance the anti-inflammatory effects of budesonide. nih.gov

Current research literature does not provide specific data on the direct modulation of caspase activity by this compound. While studies have shown that corticosteroids like budesonide can induce apoptosis in airway epithelial cells through the activation of caspases such as caspase-9, specific investigations into how the nitric oxide moiety of this compound influences this or other caspase-related pathways have not been detailed. nih.gov Therefore, the precise impact of this compound on caspase activity remains an area for future investigation.

A key differentiating mechanism of this compound compared to its parent compound is its pronounced effect on leukocyte migration. In studies of LPS-induced airway inflammation, this compound (NCX 1020) significantly reduced the influx of neutrophils into the airways at both 1 and 24 hours after the inflammatory challenge. nih.gov In contrast, budesonide alone failed to reduce neutrophil numbers at these time points, its effect being limited to a reduction in eosinophils at the 24-hour mark. nih.gov

This superior efficacy in inhibiting neutrophil migration demonstrates a clear cellular effect beyond that of the glucocorticoid alone. Neutrophils are key drivers in certain inflammatory conditions, and the ability of the nitric oxide moiety to specifically target their accumulation highlights a significant advantage of this compound. nih.gov The reduction in neutrophil influx by this compound is a critical aspect of its enhanced anti-inflammatory profile, suggesting a mechanism that more effectively disrupts the early stages of the inflammatory cell recruitment cascade. nih.gov

The enhanced anti-inflammatory action of this compound is indicative of a broader regulation of inflammatory mediators compared to budesonide alone. While direct comparative studies on the full cytokine and chemokine profiles are limited, the differential effects on inflammatory markers provide strong evidence of this extended mechanism. A primary indicator is the effect on myeloperoxidase (MPO), an enzyme predominantly found in the azurophilic granules of neutrophils. nih.gov

Preclinical Pharmacological Investigations of No Budesonide

In Vitro Cellular and Tissue-Based Studies

In vitro studies have been crucial in elucidating the cellular mechanisms underlying budesonide's anti-inflammatory actions, its effects on cell viability, and its interaction with nitric oxide pathways.

Assessment of Anti-inflammatory Efficacy in Cultured Cells

Budesonide (B1683875) has demonstrated significant efficacy in reducing the production of various pro-inflammatory cytokines and mediators across different cell types. In peripheral blood mononuclear cells (PBMCs) and human lung fibroblasts stimulated with pro-inflammatory agents like lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or interleukin-1 beta (IL-1β), budesonide has been shown to inhibit the release of cytokines such as IL-6, IL-1β, and IL-8, as well as matrix metalloproteinases (MMPs) clinmedjournals.orgnih.govmdpi.com. For instance, budesonide has been observed to reduce IL-6 production by approximately 50-70% in unstimulated PBMCs clinmedjournals.org. In activated macrophages, budesonide has also effectively suppressed TNF-α secretion, with some formulations showing nearly 100% reduction in vitro oup.comnih.govspandidos-publications.comtandfonline.com. Furthermore, in inflamed colonic biopsies, budesonide treatment led to a significant reduction in nitrite (B80452) production, a marker of nitric oxide activity physiology.org.

Table 1: In Vitro Anti-inflammatory Efficacy of Budesonide

Cell Type / TissueStimulusInflammatory Marker(s)EffectConcentration / DoseReference
PBMCsUnstimulatedIL-6Reduced productionNot specified clinmedjournals.org
PBMCsLPS/PMA/Cancer cellsTNF-α, IL-1β, IL-6Reduced productionNot specified clinmedjournals.org
PBMCs + HT-29 cellsN/AIL-1raInhibitedNot specified clinmedjournals.org
PBMCs + HT-29 cellsN/AIL-10Not affectedNot specified clinmedjournals.org
Human Lung Fibroblasts (HFL-1)IL-1β + TNF-αIL-6, IL-8, MMP-1, MMP-3Inhibited release10⁻¹⁰ to 10⁻⁷ M nih.gov
Activated MacrophagesLPSTNF-α~100% reduction (with NLCs)100 µg/mL (BUD-LNPs) oup.com
Human Tracheal Epithelial CellsHRV-mediated inductionIL-1β, IL-6, IL-8Prevented inductionNot specified mdpi.com
RAW264.7 MacrophagesLPSTNF-αSignificantly decreased (P<0.001)20 µM nih.govspandidos-publications.com
RAW264.7 MacrophagesLPSIL-6Strongly inhibited upregulation (P < 0.01)5.7 µg/mL tandfonline.com
RAW264.7 MacrophagesLPSTNF-αMarkedly inhibited upregulation5.7 µg/mL tandfonline.com
Inflamed Colonic BiopsiesCytokinesNitriteReduced by ~59%30 nM physiology.org

Evaluation of Cellular Proliferation and Apoptosis in Disease Models

Budesonide has been investigated for its effects on cellular proliferation and apoptosis. In some cell lines, budesonide has been shown to inhibit proliferation at specific concentrations clinmedjournals.org. For instance, budesonide reduced the proliferation of peripheral blood mononuclear cells (PBMCs), HT-29, and RKO cells at a concentration of 10⁻⁸ M clinmedjournals.org. In CHO-K1 cells, budesonide treatment at 0.5 µM for 48 hours led to an increase in vacuolated cells (0.82%) and apoptotic cells (1.59%) jpp.krakow.pljpp.krakow.pl. Furthermore, in human airway epithelial cells, budesonide treatment prior to mechanical wounding impaired cell migration and resulted in a higher proportion of apoptotic cells physiology.org.

Table 2: In Vitro Effects of Budesonide on Cell Proliferation and Apoptosis

Cell TypeTreatment/StimulusEffectConcentrationDurationReference
PBMCs, HT-29, RKO cellsVarious stimuliReduced proliferation10⁻⁸ MNot specified clinmedjournals.org
CHO-K1 cells0.5 µM Budesonide0.82% vacuolated cells, 1.59% apoptotic cells0.5 µM48 h jpp.krakow.pljpp.krakow.pl
Human Airway Epithelial CellsBudesonide (before wounding)Impaired cell migration, higher proportion of apoptotic cells10 µMNot specified physiology.org

Characterization of Nitric Oxide Release and Metabolism in Biological Matrices

Budesonide's interaction with nitric oxide (NO) pathways has also been explored. In human neutrophils, budesonide demonstrated a dose-dependent reduction in luminol-amplified chemiluminescence (LACL), a measure of reactive oxygen species and NO production during respiratory bursts nih.gov. This effect was shown to be mediated through glucocorticoid receptors, as indicated by the inhibition of budesonide's effect by mifepristone (B1683876) nih.gov. In LPS-stimulated RAW264.7 macrophages, budesonide was found to reduce NO production, with higher concentrations showing more pronounced effects nih.govspandidos-publications.com. Similarly, budesonide attenuated NO production and inducible nitric oxide synthase (iNOS) expression in rat alveolar macrophages stimulated with Ureaplasma urealyticum nih.gov. In inflamed colonic biopsies, budesonide significantly reduced nitrite levels, a stable metabolite of NO physiology.org.

Table 3: In Vitro Nitric Oxide Modulation by Budesonide

Cell Type / TissueStimulusMeasurementEffectConcentrationAssay MethodReference
Human NeutrophilsfMLP/PMALACLDose-dependent reduction (18.3-50.6%)Not specifiedLACL nih.gov
RAW264.7 MacrophagesLPSNOReduced production (20 µM Bud showed significantly improved effect vs. Curcumin)5, 10, 20 µMGriess Assay nih.govspandidos-publications.com
Rat Alveolar MacrophagesUreaplasma urealyticumNO, iNOSAttenuated production and expression10⁻⁴ to 10⁻⁶ MNot specified nih.gov
Inflamed Colonic BiopsiesCytokinesNitriteReduced by ~59%30 nMNot specified physiology.org

In Vivo Animal Model Research in Inflammatory Conditions

Preclinical studies in animal models have been instrumental in evaluating budesonide's therapeutic potential in various inflammatory diseases, particularly in the respiratory and gastrointestinal tracts.

Respiratory Inflammation Models

In models of respiratory inflammation, such as ovalbumin (OVA)-induced asthma, budesonide has consistently demonstrated anti-inflammatory effects. In OVA-sensitized rats, budesonide was potent in suppressing eosinophilia, with an ED50 of 0.03 μmol/kg via intratracheal administration ersnet.org. Studies in OVA-induced asthmatic mice showed that budesonide significantly reduced lung inflammation, eosinophil peroxidase (EPO) levels in bronchoalveolar lavage (BAL) fluid, and airway hyperresponsiveness (AHR) scientificarchives.comnih.gov. Budesonide also significantly reduced total BAL cells and BAL macrophages in OVA-challenged rats physiology.org. Furthermore, budesonide demonstrated comparable efficacy to other anti-inflammatory agents in suppressing late allergic responses and airway inflammation in these models astrazeneca.com.

Table 4: Budesonide Efficacy in Respiratory Inflammation Models

Animal ModelInflammatory InsultMeasured OutcomeEffectTreatment/DoseReference
OVA-sensitized Brown Norway ratsOVA challengeEosinophilia suppressionED50 = 0.03 μmol/kgIntratracheal (i.t.) ersnet.org
OVA-sensitized C57BL/6 miceOVA challengeLung inflammation, EPO in BALSignificantly decreasedDaily budesonide scientificarchives.com
OVA-sensitized C57BL/6 miceOVA challengeAHR, EPO in BALSignificantly decreased (ProLung™-budesonide)ProLung™-budesonide scientificarchives.com
OVA-challenged Brown Norway ratsOVA challengeTotal BAL cellsReduced from 2.34 × 10⁶ to 0.66 × 10⁶ (P < 0.01)Not specified physiology.org
OVA-challenged Brown Norway ratsOVA challengeBAL macrophagesReduced from 1.47 × 10⁶ to 0.35 × 10⁶ (P < 0.005)Not specified physiology.org
OVA-challenge rat model of allergic asthmaAllergic asthmaLate allergic response, airway inflammationSuppressed to a similar level as comparatorNot specified astrazeneca.com
OVA-induced asthmatic miceOVA challengeAirway inflammation scoreSignificantly alleviatedNot specified nih.gov

Gastrointestinal Inflammation Models

In preclinical models of gastrointestinal inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, trinitrobenzenesulfonic acid (TNBS)-induced colitis, and oxazolone-induced colitis, budesonide has demonstrated therapeutic benefits. Budesonide-loaded nanoparticles and microspheres have shown enhanced efficacy compared to free budesonide in reducing inflammation, improving colon histology, and decreasing inflammatory markers like myeloperoxidase (MPO) activity oup.commdpi.comfda.gov. For instance, budesonide treatment in oxazolone-induced colitis reduced MPO activity by approximately 47% fda.gov. In DSS-induced colitis models, budesonide formulations improved colonic architecture, reduced leukocyte infiltration, and suppressed clinical signs of inflammation more effectively than free budesonide nih.govtandfonline.com. Budesonide also significantly reduced nitrite production in inflamed colonic biopsies from patients with ulcerative colitis physiology.org.

Table 5: Budesonide Efficacy in Gastrointestinal Inflammation Models

Animal ModelInflammatory InsultMeasured OutcomeEffectTreatment/DoseReference
DSS colitis miceDSSColitisBudesonide-loaded PLGA NPs showed enhanced efficacy vs. budesonide aloneNanoparticles mdpi.com
TNBS colitis miceTNBSColitisNanosized budesonide superior to microspheres; Microsized budesonide improved inflammationNanoparticles, Microspheres oup.commdpi.com
DSS-induced colitisDSSColonic architecture, leukocyte infiltrationImproved (reduced infiltration, preserved architecture)BPL enemas nih.gov
DSS-induced colitisDSSClinical indices, colonic inflammationBudsomes suppressed indices/inflammation more effectively than free budesonideBudsomes (prodrug liposomes) tandfonline.com
Oxazolone-induced colitisOxazoloneColonic weight, MPO activityReduced MPO activity by ~47% (800 µg/kg/day)Budesonide (800 µg/kg/day) fda.gov
TNBS-induced colitisTNBSIleal inflammationOral budesonide 30x more potent than prednisolone (B192156)Oral budesonide fda.gov
Ulcerative colitis patient biopsiesCytokinesNitrite productionReduced by ~59%Budesonide (30 nM) physiology.org

Compound List:

Budesonide

NO-Budesonide (as per prompt, though not found in search results)

Interleukin-1 beta (IL-1β)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-1 receptor antagonist (IL-1ra)

Interleukin-10 (IL-10)

Matrix metalloproteinases (MMPs) (MMP-1, MMP-3)

Lipopolysaccharide (LPS)

Interleukin-8 (IL-8)

Nitric Oxide (NO)

Inducible Nitric Oxide Synthase (iNOS)

Reactive Oxygen Species (ROS)

Peroxynitrite

Ovalbumin (OVA)

Eosinophil peroxidase (EPO)

Airway hyperresponsiveness (AHR)

Methacholine (Mch)

Dextran Sulfate Sodium (DSS)

Trinitrobenzenesulfonic acid (TNBS)

Oxazolone

Myeloperoxidase (MPO)

Interferon-gamma (IFN-γ)

Interleukin-1 alpha (IL-1α)

N-acetyl-leukotriene E4 (LTE4)

Cysteinyl leukotrienes (cys-LTs)

Curcumin

Methodological Approaches in No Budesonide Research

Advanced Chemical Synthesis and Purification Techniques

A general synthetic strategy would involve the esterification of the 21-hydroxyl group of budesonide (B1683875) with a nitrooxy-containing linker. For example, budesonide can be reacted with a carboxylic acid containing a nitrooxy group in the presence of a coupling agent. The reaction conditions, such as solvent, temperature, and reaction time, must be carefully optimized to maximize the yield and purity of the final product.

Following synthesis, purification of NO-budesonide is essential to remove any unreacted starting materials, byproducts, and impurities. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, can effectively separate this compound from related substances. The purity of the collected fractions is then assessed using analytical HPLC and mass spectrometry (MS).

Key Synthesis and Purification Parameters for this compound

Parameter Description
Starting Material Budesonide
Reactant Nitrooxy-containing linker
Reaction Type Esterification
Purification Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

| Purity Analysis | Analytical HPLC, Mass Spectrometry (MS) |

In Vitro Cell Culture Systems for Mechanistic Studies

In vitro cell culture systems are indispensable for elucidating the cellular and molecular mechanisms of action of this compound. A variety of cell lines can be utilized depending on the therapeutic target. For respiratory diseases, human bronchial epithelial cells (e.g., BEAS-2B) and alveolar epithelial cells (e.g., A549) are relevant models. nih.gov For inflammatory bowel disease, intestinal epithelial cell lines (e.g., Caco-2) are employed.

Mechanistic studies in these cell culture systems would aim to investigate the dual pharmacological activities of this compound: the anti-inflammatory effects of the parent budesonide molecule and the effects of the released nitric oxide. Key parameters to be assessed include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-8), the expression of adhesion molecules, and the modulation of intracellular signaling pathways, such as the NF-κB pathway. The effects of NO release can be studied by measuring downstream signaling events, such as the activation of soluble guanylate cyclase and the production of cyclic GMP. Furthermore, the anti-proliferative and pro-apoptotic effects of this compound could be investigated in cancer cell lines. researchgate.net

Illustrative In Vitro Study Design for this compound

Cell Line Therapeutic Area Key Endpoints
BEAS-2B Asthma, COPD Inhibition of TNF-α, IL-6, IL-8; NF-κB activity
A549 Lung Cancer Cell viability, apoptosis assays, cell cycle analysis

| Caco-2 | Inflammatory Bowel Disease | Barrier function (TEER), cytokine secretion |

Establishment and Validation of Animal Models for Specific Diseases

Animal models are critical for evaluating the in vivo efficacy and pharmacokinetic profile of this compound. The choice of animal model depends on the specific disease being targeted. For asthma, murine models of allergic airway inflammation are commonly used. nih.govmdpi.com These models are typically established by sensitizing mice to an allergen, such as ovalbumin (OVA), followed by an allergen challenge to induce an inflammatory response in the lungs. nih.gov

For chronic obstructive pulmonary disease (COPD), animal models are often induced by exposure to cigarette smoke or other noxious stimuli. nih.gov These models mimic key features of human COPD, including airway inflammation, emphysema, and mucus hypersecretion. nih.gov

In these animal models, the efficacy of this compound would be assessed by measuring various parameters, including airway hyperresponsiveness, inflammatory cell infiltration into the lungs, cytokine levels in bronchoalveolar lavage fluid (BALF), and histopathological changes in the lung tissue. The dual action of this compound could potentially offer advantages over budesonide alone, for instance, by promoting bronchodilation through the NO-mediated pathway.

Commonly Used Animal Models in Respiratory Disease Research

Disease Animal Model Key Features
Asthma Ovalbumin-sensitized mice Airway hyperresponsiveness, eosinophilic inflammation

| COPD | Cigarette smoke-exposed rats | Neutrophilic inflammation, emphysema, mucus hypersecretion |

Analytical Techniques for Compound Quantification and NO Metabolite Detection (e.g., HPLC-MS, EPR spectroscopy)

Accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. tandfonline.comnih.gov An HPLC-MS/MS method would be developed and validated for the simultaneous determination of this compound and its main metabolites, including budesonide, in plasma, tissue homogenates, and other biological fluids. tandfonline.comnih.gov

The detection of nitric oxide release from this compound is crucial to confirm its NO-donating properties. Electron paramagnetic resonance (EPR) spectroscopy is a powerful technique for the direct detection of NO. This method involves the use of spin traps that react with NO to form stable paramagnetic adducts that can be detected by EPR.

Analytical Techniques for this compound Research

Technique Application
HPLC-MS/MS Quantification of this compound and its metabolites in biological samples

| EPR Spectroscopy | Direct detection and quantification of nitric oxide release |

Molecular Biology and Proteomics for Gene and Protein Expression Analysis

Molecular biology and proteomics techniques are employed to gain insights into the mechanisms of action of this compound at the gene and protein expression levels. Quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure the expression of specific genes involved in inflammation and other relevant pathways. Microarray or RNA-sequencing (RNA-seq) analysis can provide a global view of the changes in gene expression induced by this compound.

Proteomics, the large-scale study of proteins, can be used to identify and quantify changes in the proteome of cells or tissues treated with this compound. Techniques such as two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry or liquid chromatography-mass spectrometry (LC-MS)-based proteomics can be used to identify proteins that are differentially expressed or post-translationally modified in response to treatment. These analyses can help to identify novel therapeutic targets and biomarkers of drug response.

Molecular and Proteomic Approaches in this compound Research

Technique Purpose
qRT-PCR Quantification of specific gene expression
RNA-sequencing Global analysis of gene expression changes

| LC-MS-based Proteomics | Identification and quantification of differentially expressed proteins |

Histopathological and Immunofluorescence Methods for Tissue Analysis

Histopathological and immunofluorescence methods are essential for evaluating the effects of this compound on tissue morphology and the expression and localization of specific proteins within tissues. Following treatment in animal models, tissues of interest, such as the lungs or colon, are collected, fixed, and embedded in paraffin. Sections of these tissues are then stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological assessment. nih.gov This allows for the evaluation of parameters such as inflammatory cell infiltration, tissue damage, and structural changes. nih.gov

Immunofluorescence staining is used to visualize the expression and localization of specific proteins within the tissue. This technique involves the use of fluorescently labeled antibodies that bind to the protein of interest. For example, immunofluorescence can be used to detect the presence of inflammatory cells, the expression of inflammatory mediators, or changes in the expression of structural proteins in the airways.

Histological and Immunofluorescence Analysis in this compound Studies

Method Application
Hematoxylin and Eosin (H&E) Staining Assessment of general tissue morphology and inflammation

| Immunofluorescence Staining | Visualization of the expression and localization of specific proteins |

Future Directions and Emerging Research Avenues for No Budesonide

Design of Next-Generation NO-Budesonide Derivatives with Enhanced Properties

The development of novel budesonide (B1683875) derivatives is a key area of research, aiming to improve potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies have identified specific modifications that can enhance glucocorticoid receptor (GR) affinity and anti-inflammatory action nih.govresearchgate.netcore.ac.ukdovepress.com. Future research into this compound derivatives will likely focus on incorporating moieties that can either release nitric oxide or modulate NO signaling pathways, thereby synergizing with budesonide's anti-inflammatory effects. For instance, conjugating budesonide with hydrophilic groups at the C21 position has shown promise in increasing activity and solubility dovepress.com. Similarly, the esterification of budesonide has been shown to prolong its local tissue binding and efficacy researchgate.net. The exploration of pyrrolidine (B122466) derivatives of budesonide for long-acting inhaled corticosteroids researchgate.net and the identification of analogues like CHD-030498, which demonstrate enhanced efficacy at lower doses nih.gov, provide a foundation for designing next-generation this compound compounds. These future derivatives could be engineered for targeted release of NO or for enhanced interaction with cells involved in NO-mediated inflammatory responses.

Table 7.1.1: Budesonide Derivatives and Their Enhanced Properties

Derivative Type / ModificationReported EnhancementRelevant Research Focus
Hydrophilic Conjugates (e.g., at C21)Increased activity, improved water solubilityEnhancing dissolution and release for better efficacy dovepress.com
EsterificationProlonged local tissue binding and efficacyNovel kinetic mechanisms for synthetic glucocorticoids researchgate.net
Pyrrolidine DerivativesLong-acting inhaled corticosteroid propertiesTreatment of pulmonary inflammatory diseases researchgate.net
Analogues (e.g., CHD-030498)Higher efficacy at lower dosesModulation of stem cell pluripotency and gastruloid development nih.gov

Exploration of Novel Preclinical Indications and Disease Models

While budesonide is established for inflammatory bowel disease (IBD) and respiratory conditions like asthma and COPD patsnap.comwikipedia.org, future research is exploring its potential in a broader range of inflammatory and fibrotic diseases. Emerging areas include its role in immune checkpoint inhibitor-related colitis mdpi.com and its potential benefits in COVID-19 wikipedia.orgnews-medical.net. For this compound, research could extend to preclinical models of conditions where NO plays a significant, often dual, role in inflammation and tissue repair. This includes exploring its efficacy in models of fibrotic lung diseases, neuroinflammation, or conditions where dysregulated NO signaling contributes to pathology. For example, studies investigating budesonide's effects on inflammatory markers in various disease models, such as DSS-induced colitis frontiersin.org, provide a basis for testing this compound in similar contexts, particularly those where NO modulation could offer a therapeutic advantage.

Table 7.2.1: Emerging Preclinical Indications and Disease Models for Budesonide Research

Emerging IndicationRelevant Preclinical Disease ModelPotential Role of NO Modulation
Immune Checkpoint Inhibitor-Related ColitisAnimal models of colitis induced by immune checkpoint inhibitorsNO's role in gut inflammation and immune cell function
COVID-19Viral infection models (e.g., SARS-CoV-2 infected cells/animals)NO's impact on viral replication, inflammation, and respiratory function
Fibrotic DiseasesAnimal models of lung fibrosis (e.g., bleomycin-induced)NO's involvement in fibrogenesis and tissue remodeling
NeuroinflammationModels of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's)NO's signaling in glial activation and inflammatory cascades

Advanced Elucidation of Systemic and Localized Mechanistic Interplays

Understanding the intricate mechanisms by which budesonide exerts its effects, particularly how its actions might intersect with nitric oxide pathways, is crucial for optimizing this compound. Budesonide's primary mechanism involves binding to the glucocorticoid receptor (GR), modulating gene transcription to reduce pro-inflammatory cytokines and inhibit inflammatory cell activation patsnap.comnih.govpatsnap.com. Emerging research suggests that budesonide also exhibits non-genomic effects and can influence cellular processes like autophagy jpp.krakow.pl. While direct evidence linking budesonide to NO modulation in the context of "this compound" is limited in the provided snippets, studies on asthma have used fraction of exhaled nitric oxide (FeNO) as a marker of airway inflammation, where budesonide/formoterol (B127741) therapy was investigated ersnet.org. Future research should aim to elucidate how NO signaling pathways (e.g., inducible nitric oxide synthase - iNOS, endothelial nitric oxide synthase - eNOS) are affected by budesonide or its NO-releasing derivatives. This includes investigating whether NO release can potentiate budesonide's anti-inflammatory effects or if budesonide can modulate NO production in specific inflammatory contexts. Understanding these localized mechanistic interplays will be key to designing targeted therapies.

Table 7.3.1: Budesonide Mechanisms and Potential NO Interplays

Budesonide MechanismDescriptionPotential NO InterplayResearch Focus
Glucocorticoid Receptor (GR) ActivationBinds GR, modulates gene transcription (reduces pro-inflammatory cytokines, enhances anti-inflammatory proteins) patsnap.comnih.govpatsnap.comMay influence expression/activity of NO synthases or NO-sensitive pathwaysInvestigating GR-dependent modulation of NO production or signaling
Non-Genomic EffectsRapid cellular effects, potentially involving membrane interactions, autophagy jpp.krakow.plPotential direct interaction with NO-producing enzymes or signaling moleculesElucidating novel, GR-independent effects on NO homeostasis
Anti-inflammatory Cytokine ModulationDecreases IL-1, IL-6, TNF-α; upregulates anti-inflammatory proteins patsnap.comnih.govCytokines can influence NO production; NO can modulate cytokine releaseUnderstanding how budesonide-induced cytokine changes affect NO levels
Airway Inflammation Marker (FeNO)FeNO levels are indicative of eosinophilic airway inflammation ersnet.orgBudesonide/formoterol therapy affects FeNO ersnet.orgExploring NO levels as a biomarker for this compound efficacy

Development of Novel Preclinical Delivery Systems and Formulations

The efficacy of budesonide is significantly influenced by its delivery, with advanced systems aiming to improve targeted delivery, enhance local concentrations, and control release kinetics. Nanoparticle-based systems, liposomes, and solid dispersions are being explored for budesonide, particularly for inflammatory bowel disease and pulmonary applications frontiersin.orgtandfonline.comnih.gov. For this compound, the development of delivery systems will be critical to ensure localized action and potentially controlled release of both budesonide and any incorporated NO-releasing moiety. Atomic Layer Deposition (ALD) for surface nanoengineering of inhaled formulations is a promising approach for tailored drug release and lung deposition acs.org. Future research could focus on creating dual-release systems that deliver budesonide and an NO donor to the same site of inflammation, or developing prodrugs that release both active components upon reaching the target tissue. Redox-sensitive nanoparticles that accumulate in inflamed tissues frontiersin.org could also be adapted for this compound delivery.

Table 7.4.1: Advanced Delivery Systems for Budesonide and Future this compound Applications

Delivery System TypeDescription & Preclinical BenefitPotential Application for this compound
Nanoparticles (NPs)Improved targeting, enhanced permeability, controlled release frontiersin.orgtandfonline.comTargeted delivery to inflamed sites, co-delivery of NO donor
LiposomesEncapsulation of lipophilic/hydrophilic drugs, surface modification for targeting frontiersin.orgLocalized delivery to lung or gut mucosa
Solid DispersionsImproved solubility, controlled release (e.g., colon targeting) nih.govTargeted delivery to specific segments of the GI tract
ALD-Coated ParticlesNanoengineering for tailored release and lung deposition acs.orgOptimized pulmonary delivery of this compound
Redox-Sensitive NPsAccumulation in inflamed tissues due to reactive oxygen species frontiersin.orgEnhanced targeting in inflammatory microenvironments

Synergistic Therapeutic Strategies Combining this compound with Other Agents

The combination of budesonide with other therapeutic agents has proven beneficial, particularly in respiratory diseases where budesonide is combined with long-acting beta-agonists like formoterol patsnap.compatsnap.comeuropa.euopenaccessjournals.com. These combinations often demonstrate synergistic effects, improving symptom control and reducing exacerbations patsnap.comopenaccessjournals.com. Future research for this compound could explore synergistic strategies by combining it with agents that modulate nitric oxide pathways. For instance, co-administration with NO donors could amplify anti-inflammatory effects in conditions where NO levels are depleted or where NO signaling is beneficial. Conversely, in conditions with excessive NO production contributing to pathology, this compound might be combined with agents that selectively inhibit NO synthases. Furthermore, combining this compound with other anti-inflammatory drugs, immunomodulators, or targeted therapies could offer enhanced efficacy in complex diseases. For example, budesonide has been shown to act as a bridge from systemic corticosteroids to biologic treatments in IBD mdpi.com, suggesting a role for this compound in complex treatment regimens.

Table 7.5.1: Synergistic Therapeutic Strategies Involving Budesonide and Potential for this compound

Combination StrategyAgents InvolvedReported Synergistic Effect / Therapeutic RationalePotential Application for this compound
ICS/LABA CombinationBudesonide + FormoterolImproved asthma control, reduced exacerbations, synergistic anti-inflammatory and bronchodilatory effects patsnap.comopenaccessjournals.comCo-delivery of NO donor with budesonide to enhance anti-inflammatory action
Corticosteroid BridgingBudesonide (transition from systemic steroids)Facilitates transition, potentially with lower systemic side effects mdpi.comThis compound as a bridging agent, leveraging NO's role in inflammation resolution
NO Donor Co-administrationNO donor + this compoundAmplified anti-inflammatory effects in conditions with low NOTargeting inflammatory diseases where NO deficiency contributes to pathology
NOS Inhibitor Co-administrationNOS Inhibitor + this compoundModulating excessive NO production in specific inflammatory statesTreating conditions with hyperactive NO signaling contributing to disease

The continued exploration of these research avenues holds significant promise for advancing the therapeutic potential of this compound, offering new strategies for managing a range of inflammatory conditions.

Compound List:

this compound

Budesonide (BUD)

Formoterol

Dexamethasone

Fluticasone propionate (B1217596)

Flunisolide

Triamcinolone acetonide

Fluocinolone acetonide

Desonide

Beclomethasone

Beclomethasone monopropionate

Hydrocortisone (B1673445) 17-butyrate

Albuterol

Montelukast

Salmeterol

Glycopyrrolate

CHD-030498

CHD-032201

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。